胆固醇丁基碳酸酯

描述

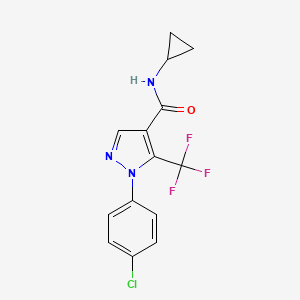

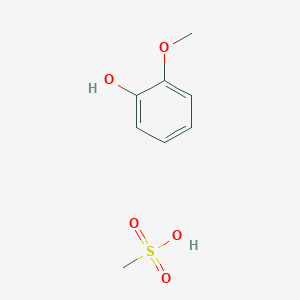

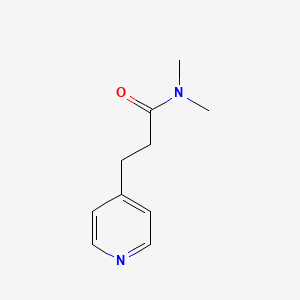

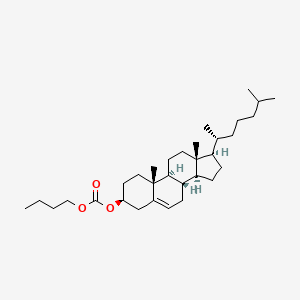

Cholesterol Butyl Carbonate, also known as butyl cholesteryl carbonate or butyl 5-cholesten-3beta-yl carbonate, is a compound with the molecular formula C32H54O3 . It is used in various applications including liquid crystal materials .

Molecular Structure Analysis

Cholesterol, the base molecule of Cholesterol Butyl Carbonate, is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The molecular structure of Cholesterol Butyl Carbonate would include these features, along with the butyl carbonate group.

Chemical Reactions Analysis

Cholesterol and its derivatives, including Cholesterol Butyl Carbonate, can undergo a variety of chemical reactions. These include transesterification reactions, which are particularly relevant for β-keto esters . The exact chemical reactions that Cholesterol Butyl Carbonate can undergo would depend on the specific conditions and reagents present.

Physical And Chemical Properties Analysis

Cholesterol Butyl Carbonate is a white to light yellow powder to crystal . It has a mesomorphic range of 69.0 to 93.0 degrees Celsius and is soluble in hot acetone .

科学研究应用

晶体结构和液晶态

研究胆固醇衍生物(如胆固醇丁基碳酸酯)的晶体结构对于理解它们的液晶相和潜在的生物应用至关重要。胆固醇丁基碳酸酯表现出独特的多晶型和液晶态,这对于推断此类化合物的液相结构非常重要 (Park, 2007)。

在生物传感器中的应用

基于胆固醇的化合物,包括胆固醇丁基碳酸酯衍生物,在包括生物传感器在内的各个领域至关重要。它们的化学性质使其适用于生物成像、药物递送以及液晶和凝胶剂的合成。这些衍生物因其抗癌、抗菌和抗氧化特性而越来越多地被使用 (Albuquerque et al., 2018)。

对聚氨酯降解的影响

在生物材料研究中,胆固醇丁基碳酸酯在聚氨酯的降解中发挥作用。胆固醇酯酶对聚氨酯进行酶促降解的研究表明,胆固醇衍生物可以影响这些材料的表面降解。然而,值得注意的是,氧化而不是酶促水解是聚氨酯降解中更重要的因素 (Christenson et al., 2006)。

在液晶形成中的作用

胆固醇丁基碳酸酯在形成液晶材料中至关重要。例如,胆固醇油酸碳酸酯形成具有螺旋结构的胆甾型液晶,表明胆固醇衍生物在制造热致变色液晶方面的潜力。这种材料在光学技术和显示系统中很重要 (Singh & Sharma, 2013)。

未来方向

Research on cholesterol and its derivatives, including Cholesterol Butyl Carbonate, is ongoing. Future directions may include the development of new drugs, research on weight loss in obese mice, understanding genetic variants in cardiovascular disease, recognizing sex differences in heart disease, assessing the risk of lipid-lowering therapies, and the role of AI in personalized therapies .

作用机制

Target of Action

Cholesterol Butyl Carbonate primarily targets cholesterol metabolic pathways in mammalian cells . Cholesterol is an essential lipid for mammalian cells, serving as a precursor for steroid hormones and playing a crucial role in regulating membrane fluidity, cell differentiation, and proliferation .

Mode of Action

It’s known that cholesterol and its derivatives can modulate cell signaling events, which govern various cellular processes . The compound may interact with its targets, leading to changes in the cholesterol metabolic pathways.

Biochemical Pathways

Cholesterol Butyl Carbonate likely affects the cholesterol metabolic pathways . These pathways include the cholesterol C17 side-chain-cleavage pathways, which are the committed and rate-limiting steps in the biosynthesis of steroid drugs . Three such degradation pathways have been identified: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .

Pharmacokinetics

Nanoparticle formulations, such as cholesterol butyl carbonate, are known to improve stability and therapeutic effects .

Result of Action

Alterations in cholesterol metabolism can lead to various downstream effects, including impacts on immune response, ferroptosis, autophagy, cell stemness, and the dna damage response .

Action Environment

The action, efficacy, and stability of Cholesterol Butyl Carbonate can be influenced by various environmental factors. For instance, the regulation of cholesterol level with respect to the tumor microenvironment plays an important role in tumor cell proliferation . .

属性

IUPAC Name |

butyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O3/c1-7-8-20-34-30(33)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h12,22-23,25-29H,7-11,13-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGPOYKRNJWODC-PTHRTHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659873 | |

| Record name | Butyl (3beta)-cholest-5-en-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol Butyl Carbonate | |

CAS RN |

41371-14-6 | |

| Record name | Butyl (3beta)-cholest-5-en-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。